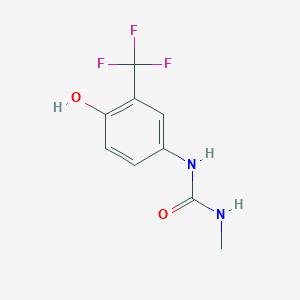

Fluometuron-N-desmethyl-4-hydroxy

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-13-8(16)14-5-2-3-7(15)6(4-5)9(10,11)12/h2-4,15H,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBUIGDTBUSAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032396 | |

| Record name | N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-N′-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174758-89-4 | |

| Record name | N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-N′-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluometuron-N-desmethyl-4-hydroxy chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for Fluometuron-N-desmethyl-4-hydroxy, a metabolite of the herbicide Fluometuron. This document is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Structure and Identification

This compound is a metabolite of Fluometuron, a phenylurea herbicide. Its chemical structure is characterized by the demethylation of the urea nitrogen and the hydroxylation of the phenyl ring of the parent compound.

Synonyms: 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea[1]

Chemical Formula: C₉H₉F₃N₂O₂[1]

Molecular Weight: 248.18 g/mol

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes the available information for the parent compound, Fluometuron, to provide context. It is anticipated that the hydroxyl and desmethyl modifications would alter these properties, likely increasing water solubility and polarity.

| Property | Value for Fluometuron | Citation |

| Melting Point | 163-164 °C | [4][5] |

| Water Solubility | 105 mg/L at 20 °C | [4] |

| Vapor Pressure | 0.067 mPa at 20 °C | [4] |

| Partition Coefficient (Kow) | 2.2330 | [4] |

| Adsorption Coefficient (Koc) | 100 | [4] |

Metabolism and Environmental Fate

Fluometuron undergoes degradation in soil and plants through a series of metabolic reactions. The formation of this compound is a result of these biotransformation processes. The primary degradation pathway of Fluometuron involves sequential N-demethylation and hydrolysis.[6]

The degradation of Fluometuron in soil is a microbial process.[6] It first undergoes demethylation to form desmethyl fluometuron (DMF) and subsequently trifluoromethyl phenylurea (TFMPU).[6] This is followed by hydrolysis of the urea linkage to yield the corresponding aniline derivative.[6] Ring hydroxylation is a known metabolic pathway for phenylurea herbicides. While the exact sequence leading to this compound is not explicitly detailed in the available literature, it is logical to infer its formation from the demethylated and hydroxylated intermediates.

References

- 1. N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea [lgcstandards.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. PubChemLite - [4-hydroxy-3-(trifluoromethyl)phenyl]urea (C8H7F3N2O2) [pubchemlite.lcsb.uni.lu]

- 4. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]

- 5. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to the Synthesis of Fluometuron-N-desmethyl-4-hydroxy

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fluometuron is a widely used phenylurea herbicide for which the metabolic fate is of significant environmental and toxicological interest. Its metabolites, such as N-demethylated and hydroxylated species, are crucial as analytical standards for monitoring and research. This document provides a comprehensive technical guide on a proposed synthetic pathway for Fluometuron-N-desmethyl-4-hydroxy, a potential metabolite. As no direct synthesis has been reported in the literature, this guide outlines a plausible and chemically sound multi-step approach, starting from commercially available precursors. Detailed experimental protocols, data tables, and process visualizations are provided to aid researchers in the preparation of this and structurally related compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached by constructing the core urea structure from a precursor that already contains the desired hydroxylation pattern, albeit in a protected form. Direct hydroxylation of the fluometuron scaffold is often unselective and can lead to a mixture of products. Therefore, a more controlled synthesis is proposed, starting with 4-methoxy-3-(trifluoromethyl)aniline.

The proposed two-step pathway is as follows:

-

Urea Formation: Synthesis of the intermediate, N'-(4-methoxy-3-(trifluoromethyl)phenyl)-N-methylurea, by converting 4-methoxy-3-(trifluoromethyl)aniline into an isocyanate, followed by a reaction with methylamine.

-

Demethylation: Cleavage of the methoxy group (O-demethylation) to yield the final product, this compound.

This approach ensures the correct placement of the hydroxyl group and is based on well-established chemical transformations.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the proposed synthesis. These are based on standard organic chemistry procedures and should be performed by trained personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of N'-(4-methoxy-3-(trifluoromethyl)phenyl)-N-methylurea (Intermediate)

This step involves the formation of an isocyanate from the starting aniline, followed by its reaction with methylamine to form the urea linkage.

Protocol 1.1: Isocyanate Formation

-

Reaction Setup: In a fume hood, add 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq) to a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube. Dissolve the aniline in a dry, inert solvent such as toluene.

-

Phosgenation: Cool the solution to 0°C using an ice bath. Slowly bubble phosgene gas (or a safer equivalent like triphosgene) through the solution with vigorous stirring. The reaction is exothermic and should be carefully monitored.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Once the reaction is complete, bubble dry nitrogen gas through the solution to remove any excess phosgene. The resulting solution of 4-methoxy-3-(trifluoromethyl)phenyl isocyanate in toluene is typically used directly in the next step without purification.

Protocol 1.2: Urea Formation

-

Reaction Setup: In a separate flask, prepare a solution of methylamine (1.2 eq) in a suitable solvent like tetrahydrofuran (THF) and cool it to 0°C.

-

Addition: Slowly add the freshly prepared isocyanate solution from Protocol 1.1 to the methylamine solution with stirring. An exothermic reaction will occur, and a precipitate may form.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the isocyanate peak using infrared (IR) spectroscopy (~2250 cm⁻¹).

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N'-(4-methoxy-3-(trifluoromethyl)phenyl)-N-methylurea as a solid.

Step 2: Synthesis of this compound (Final Product)

This step involves the cleavage of the aryl methyl ether to yield the desired phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

Protocol 2.1: O-Demethylation

-

Reaction Setup: In a fume hood, dissolve the urea intermediate from Step 1 (1.0 eq) in a dry, chlorinated solvent such as dichloromethane (DCM) in a flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (BBr₃, 1.5-2.0 eq) in DCM dropwise via a syringe.

-

Reaction: Stir the mixture at -78°C for one hour, then allow it to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0°C, followed by water.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After filtering and concentrating the solvent, the crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Data Presentation

The following tables summarize the key compounds and a hypothetical reaction scheme with molar quantities for the synthesis.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Methoxy-3-(trifluoromethyl)aniline | C₈H₈F₃NO | 191.15 | Starting Material |

| N'-(4-methoxy-3-(trifluoromethyl)phenyl)-N-methylurea | C₁₀H₁₁F₃N₂O₂ | 264.20 | Intermediate |

| This compound | C₉H₉F₃N₂O₂ | 250.18 | Final Product |

Table 2: Hypothetical Reaction Inputs and Outputs (based on 10 mmol scale)

| Step | Reactant | Moles (mmol) | Reagent/Solvent | Product | Theoretical Yield (g) |

| 1 | 4-Methoxy-3-(trifluoromethyl)aniline | 10.0 | Phosgene, Methylamine, Toluene, THF | N'-(4-methoxy-3-(trifluoromethyl)phenyl)-N-methylurea | 2.64 |

| 2 | N'-(4-methoxy-3-(trifluoromethyl)phenyl)-N-methylurea | 10.0 | Boron Tribromide (BBr₃), Dichloromethane (DCM) | This compound | 2.50 |

Workflow Visualization

A successful synthesis relies on a logical flow of experimental procedures, including reaction, work-up, and purification.

Disclaimer: The synthetic pathway and protocols described herein are proposed based on established chemical principles. They have not been experimentally validated. All chemical syntheses should be performed with appropriate risk assessments and safety measures in a controlled laboratory environment.

Fluometuron Soil Metabolism and Degradation: A Technical Guide

Introduction

Fluometuron, a phenylurea herbicide, is primarily utilized for the pre- and post-emergence control of annual grasses and broadleaf weeds in cotton production.[1][2] Its efficacy and environmental fate are intrinsically linked to its persistence and transformation in the soil. Understanding the metabolic and degradation pathways of fluometuron is critical for assessing its environmental impact, ensuring agricultural sustainability, and minimizing potential risks such as groundwater contamination or injury to subsequent crops.[3] This guide provides an in-depth analysis of the core degradation pathways, influencing factors, and quantitative data related to fluometuron's behavior in the soil environment, tailored for researchers and scientific professionals.

Core Degradation Pathways

The dissipation of fluometuron in soil is a multifaceted process involving both biotic and abiotic mechanisms. However, microbial metabolism is overwhelmingly the primary driver of its breakdown.[4][5][6][7]

1.1. Microbial Degradation

The principal pathway for fluometuron degradation is microbial cometabolism, which proceeds through a sequential series of reactions.[3] The degradation does not occur in autoclaved (sterilized) soil, confirming the biological nature of the process.[4][5] The pathway involves two main steps:

-

Sequential Demethylation: The process begins with the stepwise removal of the two methyl groups from the urea nitrogen atom. Fluometuron is first transformed into the monodemethylated metabolite, desmethyl fluometuron (DMF) , also known as 1-methyl-3-(3-trifluoromethylphenyl)urea.[1][8] This is followed by a second demethylation to yield trifluoromethyl phenylurea (TFMPU) .[1]

-

Hydrolysis: Following demethylation, the urea linkage of TFMPU is hydrolyzed by microbial enzymes, specifically arylacylamidases.[1] This cleavage results in the formation of 3-(trifluoromethyl)aniline (TFMA) .[1][4][5]

While DMF and TFMPU can temporarily accumulate in the soil as fluometuron degrades, TFMA is typically short-lived and dissipates rapidly.[1] A significant portion of TFMA becomes incorporated into nonextractable soil residues (bound residues), and a smaller fraction may be volatilized.[1][9]

1.2. Mineralization

Complete degradation, or mineralization, of the fluometuron molecule to carbon dioxide (CO₂) is a minor pathway.[8] Studies using ¹⁴C-labeled fluometuron show that only a small percentage (e.g., 3-4%) of the parent compound is mineralized to ¹⁴CO₂ over incubation periods of 30 to 42 days.[1][9]

1.3. Abiotic Degradation

While microbial action is dominant, abiotic processes contribute to fluometuron's overall dissipation:

-

Photodegradation: On the soil surface, fluometuron is susceptible to photodegradation, especially when there is little rainfall following application.[6][10][11] Exposure to natural sunlight can lead to significant decomposition.[6][12]

-

Chemical Hydrolysis: Fluometuron is chemically stable in water across a wide pH range (1 to 13), indicating that abiotic hydrolysis is not a significant degradation pathway in the soil environment.[6][8]

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Fluometuron - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Degradation of Fluometuron in Sandy Loam Soil | Weed Science | Cambridge Core [cambridge.org]

- 5. Degradation of Fluometuron in Sandy Loam Soil | Weed Science | Cambridge Core [cambridge.org]

- 6. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]

- 7. researchgate.net [researchgate.net]

- 8. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Degradation and sorption of fluometuron and metabolites in conservation tillage soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Toxicological Profile of Fluometuron-N-desmethyl-4-hydroxy (CGA-236432)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Fluometuron-N-desmethyl-4-hydroxy, a significant metabolite of the herbicide fluometuron. Identified by the chemical name 1-methyl-3-(4-hydroxy-3-trifluoromethylphenyl)urea and the code CGA-236432, this compound is recognized as a residue of concern in animal products by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). Due to the limited availability of specific toxicological data for this metabolite in the public domain, this guide synthesizes information on its formation, regulatory status, and provides a toxicological assessment based on the available data for the parent compound, fluometuron, in line with regulatory assumptions of equivalent toxicity.

Chemical Identity and Metabolism

This compound (CGA-236432) is a metabolite of the phenylurea herbicide fluometuron. Its formation involves two key metabolic transformations: N-demethylation of the parent fluometuron to form desmethyl-fluometuron (DMF), followed by hydroxylation of the phenyl ring.

The metabolic pathway of fluometuron is a critical aspect of its toxicological assessment. The primary route of degradation involves microbial metabolism.[1] In animals, fluometuron is metabolized by oxidative processes, leading to a variety of ring-hydroxylated metabolites.[2] The U.S. EPA has identified three hydroxylated metabolites of concern in animal commodities:

-

CGA-236431: 1-(4-hydroxy-3-trifluoromethylphenyl)urea

-

CGA-236432: 1-methyl-3-(4-hydroxy-3-trifluoromethylphenyl)urea (this compound)

-

CGA-13211: 1,1-dimethyl-3-(4-hydroxy-3-trifluoromethylphenyl)urea

For dietary risk assessment in animals, the residues of concern include fluometuron, its metabolites determined as trifluoromethylaniline (TFMA), and these hydroxylated metabolites and their conjugates.[1]

Figure 1: Simplified metabolic pathway of Fluometuron to this compound.

Toxicological Data

Acute Toxicity of Fluometuron

| Test | Species | Route | Value | Toxicity Category |

| LD50 | Rat | Oral | 6416 - 8900 mg/kg | IV (Practically Nontoxic) |

| LD50 | Rabbit | Dermal | >10,000 mg/kg | IV (Practically Nontoxic) |

| LC50 | Rat | Inhalation | >2.0 mg/L | III |

| Eye Irritation | Rabbit | - | Moderately Irritating | II |

| Skin Irritation | Rabbit | - | Mildly Irritating | III |

| Dermal Sensitization | Guinea Pig | - | Not a sensitizer | - |

Data sourced from EXTOXNET PIP[3]

Chronic Toxicity and Other Endpoints for Fluometuron

-

Subchronic Toxicity: In a 90-day study with rats, the highest dose of 750 mg/kg/day resulted in decreased body weight and congestion in the spleen, adrenals, liver, and kidneys, along with abnormalities in red blood cells.[3] In dogs, at a high dose of 150 mg/kg/day for 90 days, congestion of the liver, kidneys, and spleen was observed.[3]

-

Carcinogenicity: Fluometuron is classified by the U.S. EPA as a Group C, possible human carcinogen, based on the induction of lung adenomas and carcinomas in male mice and malignant lymphocytic lymphomas in female mice.[2]

-

Genotoxicity: Genotoxicity studies with fluometuron have been negative.[2]

-

Reproductive and Developmental Toxicity: No primary reproductive effects were observed in rats. Developmental effects in rats were only seen at doses that also caused maternal toxicity.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of CGA-236432 are not publicly available. However, standard methodologies for the toxicological evaluation of pesticides, such as those established by the OECD, would be employed. An example of a general protocol for an acute oral toxicity study is provided below.

Example Protocol: Acute Oral Toxicity (OECD 423)

Figure 2: Generalized workflow for an acute oral toxicity study based on OECD guidelines.

Methodology:

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted (food, but not water) overnight prior to administration of the test substance.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Signaling Pathways and Mechanism of Action

The primary mode of action for the parent compound, fluometuron, is the inhibition of photosynthesis at photosystem II.[3] This is the basis for its herbicidal activity.

The specific effects of this compound on signaling pathways in mammals have not been elucidated in publicly available literature. However, the target organs identified in animal studies with fluometuron (liver, kidneys, spleen, and red blood cells) suggest that metabolic and hematopoietic pathways could be affected.[3] The carcinogenic effects observed in mice also point towards potential interference with pathways regulating cell proliferation and apoptosis. Without specific studies on CGA-236432, it is presumed to share a similar, though not identical, toxicological profile to the parent compound, with the hydroxylation potentially influencing its metabolic fate and interaction with biological targets.

Figure 3: Logical relationship for the toxicological assessment of this compound.

Conclusion

This compound (CGA-236432) is a key hydroxylated metabolite of fluometuron. While it is considered a residue of concern by regulatory agencies, a detailed and specific public toxicological profile is not available. The current approach for risk assessment relies on the toxicological data of the parent compound, fluometuron, under the conservative assumption of equal toxicity. Future research focusing on the specific toxicokinetics and dynamic properties of this metabolite would be beneficial for a more refined understanding of its potential health effects.

References

Fluometuron-N-desmethyl-4-hydroxy CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Fluometuron-N-desmethyl-4-hydroxy, a metabolite of the herbicide Fluometuron. This document is intended to serve as a core reference for researchers and professionals involved in environmental science, toxicology, and drug development.

Core Chemical Data

A summary of the key chemical identifiers and properties for this compound is presented below.

| Property | Value |

| CAS Number | 1174758-89-4 |

| Molecular Formula | C₉H₉F₃N₂O₂ |

| Molecular Weight | 234.17 g/mol [1] |

| Synonyms | 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea, DTXSID901032396 |

Experimental Protocols & Methodologies

Detailed experimental protocols are crucial for the accurate detection and quantification of this compound in various matrices. While specific experimental details can vary based on the sample type and analytical instrumentation, a general workflow for the analysis of this compound is outlined below.

Logical Workflow for Analysis

Caption: A generalized workflow for the chemical analysis of this compound.

This workflow represents a standard approach for the trace analysis of organic micropollutants. The specific parameters for each step, such as the choice of extraction solvent, chromatographic column, and mass spectrometer settings, would need to be optimized for the specific application.

References

Unveiling the Biological Activity of N-desmethyl Fluometuron Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluometuron, a widely utilized phenylurea herbicide, effectively controls annual grasses and broadleaf weeds by inhibiting photosynthesis.[1][2] Its primary mechanism of action involves the blockage of electron transport at photosystem II (PSII) within the chloroplasts.[1][3] In the environment and within biological systems, fluometuron undergoes a stepwise degradation process, leading to the formation of several derivatives. This technical guide provides an in-depth exploration of the biological activity of its principal N-desmethyl derivative, N-(3-(trifluoromethyl)phenyl)-N'-methylurea (N-desmethyl fluometuron or DMF), and subsequent metabolites. Understanding the bioactivity of these derivatives is crucial for a comprehensive assessment of the environmental fate and toxicological profile of fluometuron-based herbicides.

Degradation Pathway of Fluometuron

The degradation of fluometuron is a sequential process initiated by the demethylation of the terminal dimethylamino group. This process yields N-desmethyl fluometuron (DMF) as the primary metabolite. Subsequent degradation of DMF leads to the formation of 1-(3-(trifluoromethyl)phenyl)urea (TFMPU), followed by the eventual breakdown to 3-(trifluoromethyl)aniline (TFMA).[4]

Quantitative Biological Activity

While extensive data exists for the parent compound, fluometuron, specific quantitative data on the biological activity of its N-desmethyl derivative is less abundant in publicly available literature. The primary mode of action for phenylurea herbicides is the inhibition of photosynthetic electron transport in photosystem II.[3] The herbicidal activity is often quantified by the concentration required to cause 50% inhibition (IC50) of this process.

| Compound | Target/Assay | IC50 (µM) | Organism/System |

| Fluometuron | Photosystem II electron transfer | Varies (literature reports a wide range) | Chloroplasts/Leaf fragments[5] |

| N-desmethyl fluometuron (DMF) | Photosystem II electron transfer | Data not readily available in cited literature | - |

| 1-(3-(trifluoromethyl)phenyl)urea (TFMPU) | Photosystem II electron transfer | Data not readily available in cited literature | - |

Note: The lack of readily available IC50 values for the metabolites highlights a significant data gap in the scientific literature. Further research is required to quantify the specific herbicidal and PSII inhibitory activity of these degradation products.

Experimental Protocols

Synthesis of N-desmethyl fluometuron (DMF)

A general approach for the synthesis of N-desmethyl phenylurea derivatives involves the reaction of a corresponding isocyanate with methylamine. For the synthesis of N-desmethyl fluometuron, the following protocol can be adapted from general phenylurea synthesis methods.[6][7]

Materials:

-

3-(Trifluoromethyl)phenyl isocyanate

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)phenyl isocyanate in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine to the cooled isocyanate solution while stirring. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete reaction.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure N-desmethyl fluometuron.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results.

Photosystem II Inhibition Assay

The herbicidal activity of N-desmethyl fluometuron and other derivatives can be assessed by measuring their ability to inhibit photosynthetic electron transport in isolated chloroplasts or thylakoid membranes. A common method involves monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[8]

Materials:

-

Isolated spinach chloroplasts or thylakoid membranes

-

Assay buffer (e.g., containing sorbitol, HEPES, MgCl2, and KCl)

-

2,6-dichlorophenolindophenol (DCPIP) solution

-

Test compounds (N-desmethyl fluometuron derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and isolated chloroplasts.

-

Add varying concentrations of the test compound to the reaction mixture. A control with only the solvent should be included.

-

Initiate the photosynthetic reaction by exposing the samples to a light source.

-

Add DCPIP to the reaction mixture. The reduction of DCPIP will be monitored as a decrease in absorbance at a specific wavelength (e.g., 600 nm).

-

Measure the rate of DCPIP reduction over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the DCPIP reduction rate, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by phenylurea herbicides, including fluometuron and presumably its N-desmethyl derivatives, is the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. Specifically, these compounds bind to the D1 protein of Photosystem II, blocking the binding site of plastoquinone (QB). This interruption prevents the flow of electrons from PSII, leading to an accumulation of excited chlorophyll molecules, the production of reactive oxygen species (ROS), and ultimately, photo-oxidative damage and cell death.[3][9]

Conclusion

N-desmethyl fluometuron is a key metabolite in the environmental degradation of the widely used herbicide fluometuron. While it is presumed to share the same mechanism of action as its parent compound by inhibiting photosystem II, there is a notable lack of specific quantitative data on its biological activity. This guide has outlined the known degradation pathway, provided generalized experimental protocols for synthesis and bioactivity assessment, and detailed the underlying mechanism of action. Further research, particularly focused on generating quantitative structure-activity relationship (QSAR) data for N-desmethyl fluometuron and its derivatives, is essential for a more complete understanding of their environmental impact and for the development of more effective and safer herbicides.[5] The provided protocols and diagrams serve as a foundational resource for researchers embarking on such investigations.

References

- 1. Fluometuron [sitem.herts.ac.uk]

- 2. Fluometuron - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Photosynthesis inhibition by phenylureas: a QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102603573B - Method for synthesizing raw fluometuron drug - Google Patents [patents.google.com]

- 8. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Microbial Gauntlet: A Technical Guide to Fluometuron Degradation and Metabolite Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of microbial activity in the degradation of the herbicide fluometuron and the subsequent formation of its primary metabolites. Understanding these transformation pathways is paramount for environmental risk assessment, the development of bioremediation strategies, and for professionals in drug development studying metabolic pathways of structurally related compounds. This document provides a comprehensive overview of the degradation cascade, quantitative data from key studies, detailed experimental protocols, and visual representations of the core processes.

The Degradation Pathway: A Stepwise Microbial Transformation

Fluometuron, a phenylurea herbicide, undergoes a sequential degradation process in the soil, primarily driven by microbial metabolism.[1][2] The pathway involves a series of demethylation and hydrolysis reactions, leading to the formation of three major metabolites.[1][3] This process is crucial in determining the environmental fate and potential persistence of fluometuron and its byproducts.

The degradation cascade is initiated by the N-demethylation of fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea). This step is mediated by microbial enzymes, resulting in the formation of desmethyl-fluometuron (DMFM) , also referred to as monomethyl-fluometuron.[1][4] This initial metabolite is subsequently subjected to a second demethylation, yielding 1-(3-trifluoromethylphenyl)urea (TFMPU) .[1][2] The final major step in this pathway is the hydrolysis of the urea linkage in TFMPU by microbial arylacylamidases, which cleaves the molecule to produce 3-(trifluoromethyl)aniline (TFMA) .[1] While further degradation of TFMA can occur, it is often found to be more persistent or to become incorporated into soil organic matter as non-extractable residues.[2]

The fungus Rhizoctonia solani has been identified as one of the microorganisms capable of degrading fluometuron, primarily through demethylation to form DMFM and TFMPU.[5][6]

Quantitative Analysis of Fluometuron Degradation

The rate of fluometuron degradation and the formation and dissipation of its metabolites are influenced by various soil properties and environmental conditions, including tillage practices, organic carbon content, and pH.[2][7] The following tables summarize quantitative data from soil incubation studies, providing insights into the persistence of fluometuron and its metabolites.

Table 1: Half-life (t½) of Fluometuron and Desmethyl-fluometuron (DMFM) in Dundee Silt Loam Soil

| Compound | Tillage System | Half-life (days) |

| Fluometuron | Reduced Tillage (RT) | 11 |

| Fluometuron | No-Tillage (NT) | 16 |

| DMFM | Reduced Tillage (RT) | 10 |

| DMFM | No-Tillage (NT) | 23 |

Data sourced from a 42-day laboratory incubation study at 25°C.[2]

Table 2: First-Order Degradation Rate Constants (k) for Fluometuron in Dundee Silt Loam Soil at Various Depths

| Tillage System | Soil Depth (cm) | Rate Constant (k) (day⁻¹) |

| Conventional Tillage (CT) | 0-2 | 0.0754 |

| Conventional Tillage (CT) | 2-5 | 0.0608 |

| Conventional Tillage (CT) | 5-10 | 0.0273 |

| Conventional Tillage (CT) | 10-25 | 0.0074 |

| No-Tillage (NT) | 0-2 | 0.0350 |

| No-Tillage (NT) | 2-5 | 0.0368 |

| No-Tillage (NT) | 5-10 | 0.0145 |

| No-Tillage (NT) | 10-25 | 0.0138 |

Data from a laboratory study using ¹⁴C-ring labeled fluometuron.[7]

Visualizing the Process: Degradation Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the microbial degradation pathway of fluometuron and a typical experimental workflow for its study.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of fluometuron degradation.

Soil Incubation Study

This protocol is a composite based on methodologies described in studies on fluometuron degradation.[2][7]

Objective: To assess the degradation rate of fluometuron and the formation of its metabolites in soil under controlled laboratory conditions.

Materials:

-

Test soil, sieved (e.g., 2 mm mesh).

-

Analytical grade fluometuron and its metabolite standards (DMFM, TFMPU, TFMA).

-

¹⁴C-ring labeled fluometuron (for mineralization and mass balance studies).

-

Incubation vessels (e.g., 250 mL biometer flasks or glass jars with airtight lids).

-

CO₂ traps (e.g., vials containing NaOH solution) for mineralization studies.

-

Incubator with temperature and humidity control.

-

Deionized water.

Procedure:

-

Soil Preparation: Air-dry and sieve the soil to ensure homogeneity. Determine the water holding capacity of the soil.

-

Fortification: Weigh a known amount of soil (e.g., 50 g dry weight equivalent) into each incubation vessel. Add a stock solution of fluometuron (either ¹⁴C-labeled or unlabeled) in a minimal amount of solvent (e.g., acetone) to achieve the desired concentration (e.g., 5 µg/g soil). Allow the solvent to evaporate in a fume hood.

-

Moisture Adjustment: Add deionized water to bring the soil moisture to a specific level, typically 50-75% of its water holding capacity.

-

Incubation: Seal the incubation vessels. If conducting a mineralization study, include a CO₂ trap inside the vessel. Place the vessels in an incubator at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: At predetermined time intervals (e.g., 0, 3, 7, 14, 21, 28, 42 days), remove replicate samples for analysis.

-

CO₂ Trapping (for ¹⁴C studies): At each sampling interval, remove the NaOH traps and replace them with fresh ones. Analyze the trapped ¹⁴CO₂ using liquid scintillation counting.

Extraction of Fluometuron and Metabolites from Soil

Objective: To extract fluometuron and its metabolites from soil samples for subsequent analysis.

Materials:

-

Methanol, HPLC grade.

-

Centrifuge and centrifuge tubes.

-

Shaker.

-

Filter paper or syringe filters (e.g., 0.45 µm).

Procedure:

-

To the soil sample from the incubation study, add a known volume of methanol (e.g., 2:1 methanol to soil ratio).

-

Shake the mixture vigorously for a specified time (e.g., 1-2 hours) on a mechanical shaker.

-

Centrifuge the samples to pellet the soil particles.

-

Decant the supernatant.

-

Repeat the extraction process with fresh methanol and combine the supernatants.

-

Filter the combined extract to remove any remaining particulate matter.

-

The extract is now ready for analysis by HPLC or TLC.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on methods developed for the simultaneous determination of fluometuron and its metabolites.[1][2]

Objective: To separate and quantify fluometuron and its metabolites (DMFM, TFMPU, TFMA) in soil extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, and a fluorescence or UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical isocratic condition is 45% acetonitrile and 55% water.[2]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Detection:

-

Fluorescence: Excitation at 292 nm and emission at 345 nm.[1]

-

UV: Detection at a wavelength of approximately 240 nm.

-

-

Retention Times (example): Under the specified isocratic conditions, typical retention times are approximately 9.5 min for fluometuron, 7.3 min for DMFM, 5.6 min for TFMPU, and 14.0 min for TFMA.[2]

Procedure:

-

Prepare standard solutions of fluometuron and its metabolites in methanol at a range of concentrations to generate a calibration curve.

-

Inject the prepared soil extracts and standard solutions into the HPLC system.

-

Identify the compounds in the extracts by comparing their retention times with those of the standards.

-

Quantify the concentration of each compound by comparing the peak area in the sample to the calibration curve.

Thin-Layer Chromatography (TLC) Analysis

Objective: To qualitatively or semi-quantitatively analyze fluometuron and its metabolites in soil extracts.[2]

Materials:

-

Silica gel TLC plates (e.g., 250 µm thickness).

-

Developing chamber.

-

Solvent system: A common system is chloroform:ethanol (95:5 v/v).[2]

-

Visualization method: UV light (254 nm) for unlabeled compounds or a radioactivity scanner for ¹⁴C-labeled compounds.

Procedure:

-

Spot a small volume of the concentrated soil extract and standards onto the baseline of the TLC plate.

-

Place the plate in a developing chamber containing the solvent system.

-

Allow the solvent to migrate up the plate until it reaches a predetermined front.

-

Remove the plate from the chamber and allow the solvent to evaporate.

-

Visualize the separated spots under UV light or using a radioactivity scanner.

-

Calculate the Rf (retardation factor) values for each spot and compare them to the standards for identification. Example Rf values in the specified solvent system are: fluometuron, 0.58; DMFM, 0.30; TFMPU, 0.13; and TFMA, 0.76.[2]

Conclusion

The microbial degradation of fluometuron is a complex, multi-step process that significantly influences its environmental persistence and the formation of potentially mobile and toxic metabolites. A thorough understanding of this degradation pathway, supported by robust quantitative data and detailed experimental protocols, is essential for predicting the environmental behavior of this herbicide. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in environmental science, agriculture, and drug development to further investigate the microbial metabolism of phenylurea compounds and to develop strategies for mitigating their environmental impact.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ars.usda.gov [ars.usda.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of the herbicides fluometuron and prometryn of Rhizoctonia solani in soil cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Fluometuron-N-desmethyl-4-hydroxy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Fluometuron-N-desmethyl-4-hydroxy, a metabolite of the herbicide Fluometuron. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data and an analysis of expected Infrared (IR) absorption bands based on its molecular structure. Detailed experimental protocols for the analytical detection of related compounds are also included to provide methodological context.

Chemical Identity

-

Common Name: this compound

-

Systematic Name: 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea[1]

-

CAS Number: 1174758-89-4[1]

-

Molecular Formula: C₉H₉F₃N₂O₂[1]

-

Molecular Weight: 234.18 g/mol [1]

-

Chemical Structure:

Predicted Spectroscopic Data

In the absence of publicly archived experimental spectra, computational prediction methods offer a valuable alternative for estimating NMR and IR data.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on established computational models that analyze the chemical environment of each proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (position 2) | 7.8 - 8.2 | Doublet | 1H |

| Ar-H (position 5) | 7.0 - 7.4 | Doublet of Doublets | 1H |

| Ar-H (position 6) | 6.8 - 7.1 | Doublet | 1H |

| N-H (urea) | 8.5 - 9.5 | Singlet (broad) | 1H |

| N-H (methylurea) | 6.0 - 7.0 | Quartet | 1H |

| O-H (hydroxyl) | 9.0 - 10.0 | Singlet (broad) | 1H |

| N-CH₃ | 2.7 - 2.9 | Doublet | 3H |

Predicted ¹³C NMR Data

The table below outlines the predicted ¹³C NMR chemical shifts for the carbon atoms in this compound.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (urea) | 155 - 160 |

| Ar-C (C-4, attached to OH) | 150 - 155 |

| Ar-C (C-1, attached to N) | 135 - 140 |

| Ar-C (C-3, attached to CF₃) | 120 - 125 (quartet due to C-F coupling) |

| CF₃ | 120 - 130 (quartet due to C-F coupling) |

| Ar-C (C-2) | 115 - 120 |

| Ar-C (C-6) | 110 - 115 |

| Ar-C (C-5) | 105 - 110 |

| N-CH₃ | 30 - 35 |

Expected Infrared (IR) Spectroscopy Data

The expected IR absorption bands for this compound are based on the characteristic vibrational frequencies of its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (urea) | 3100 - 3500 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (methyl) | 2850 - 3000 | Medium |

| C=O Stretch (urea) | 1630 - 1680 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| N-H Bend (urea) | 1510 - 1580 | Medium |

| C-F Stretch (trifluoromethyl) | 1100 - 1400 | Strong |

| C-O Stretch (hydroxyl) | 1000 - 1260 | Medium |

Experimental Protocols

While specific experimental data for the target compound is scarce, established methods for the analysis of Fluometuron and its metabolites in environmental samples provide a strong procedural foundation. The following is a generalized protocol based on common analytical techniques.

Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol is adapted from methods for detecting Fluometuron and its degradation products in soil and water samples.

Caption: Workflow for sample preparation and LC-MS/MS analysis.

NMR Sample Preparation (General Protocol)

For acquiring NMR spectra of a synthesized and purified sample of this compound, the following general protocol would be applicable.

Caption: General workflow for NMR sample preparation and data acquisition.

Logical Relationship of Fluometuron Metabolism

Fluometuron undergoes metabolic transformation in the environment and biological systems. The N-desmethylation and hydroxylation are key steps in its degradation pathway.

Caption: Metabolic pathway of Fluometuron to its hydroxy metabolite.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The predicted data and outlined protocols serve as a valuable resource for researchers in the fields of environmental science, analytical chemistry, and drug development. Further experimental validation is recommended to confirm these predicted spectroscopic features.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of Fluometuron-N-desmethyl-4-hydroxy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Fluometuron-N-desmethyl-4-hydroxy, a key metabolite of the herbicide Fluometuron. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for various matrices including soil and water. The method utilizes a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) in positive ion mode and Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

Introduction

Fluometuron is a widely used phenylurea herbicide for weed control in cotton and sugarcane cultivation.[1] Understanding its environmental fate and metabolic degradation is crucial for assessing its ecological impact and ensuring food safety. Fluometuron undergoes biotransformation in the environment and in biological systems, leading to the formation of various metabolites.[2] One significant metabolic pathway involves N-demethylation to form desmethyl fluometuron (DMF), followed by hydroxylation of the aromatic ring.[1][3] The resulting metabolite, this compound, is more polar than the parent compound and its primary metabolite, DMF, necessitating a tailored analytical approach for its accurate quantification.

This application note presents a detailed LC-MS/MS method designed for the selective and sensitive quantification of this compound. The method is intended to support environmental monitoring, toxicology studies, and drug metabolism research.

Metabolic Pathway of Fluometuron

Fluometuron metabolism typically proceeds through two main steps: N-demethylation and subsequent hydroxylation. This process increases the polarity of the molecule, facilitating its excretion.

Caption: Metabolic pathway of Fluometuron to this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of fluometuron and its metabolites in environmental samples, with modifications to optimize for the more polar nature of the hydroxylated metabolite.[4][5]

Materials and Reagents

-

Standards: Analytical standards of Fluometuron, Fluometuron-N-desmethyl (DMF), and this compound (if available; otherwise, synthesis may be required).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (99%+).

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), 0.22 µm syringe filters.

Sample Preparation: Soil

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of acetonitrile/water (80:20, v/v).

-

Vortex for 2 minutes and shake on a mechanical shaker for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

For cleaner samples, an optional Solid Phase Extraction (SPE) step can be performed. Condition an Oasis HLB cartridge with 5 mL of methanol followed by 5 mL of water. Load 1 mL of the supernatant and elute with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filter through a 0.22 µm syringe filter into an LC vial.

Sample Preparation: Water

-

Acidify the water sample (e.g., 100 mL) to pH 3 with formic acid.

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the water sample onto the SPE cartridge at a flow rate of 5 mL/min.

-

Wash the cartridge with 5 mL of water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness and reconstitute as described in the soil preparation protocol.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are proposed. The transitions for Fluometuron and DMF are based on existing methods.[4] The transitions for this compound are predicted based on its chemical structure and may require optimization.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Fluometuron | 233.1 | 72.1 | 160.1 | 20 |

| Fluometuron-N-desmethyl (DMF) | 219.1 | 146.1 | 44.1 | 18 |

| This compound | 235.1 | 162.1 | 134.1 | 22 |

Note: The predicted MRM transitions for this compound are based on the addition of an oxygen atom (+16 Da) to the DMF structure. The precursor ion is the [M+H]+ adduct. The product ions are proposed based on common fragmentation patterns of similar compounds.

Workflow Diagram

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]

- 5. epa.gov [epa.gov]

Application Notes and Protocols for the Quantitative Analysis of Fluometuron and its Metabolites in Water Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluometuron is a phenylurea herbicide used to control annual grasses and broad-leaved weeds, primarily in cotton cultivation.[1] Its presence and the formation of its metabolites in water sources are of environmental concern, necessitating sensitive and accurate quantitative analysis. The primary degradation products of fluometuron in the environment include desmethylfluometuron (DMFM), trifluoromethyl phenylurea (TFMPU), and trifluoromethylaniline (TFMA).[2][3] This document provides detailed application notes and protocols for the quantitative analysis of fluometuron and its key metabolites in various water samples.

Analytical Methods Overview

The principal analytical techniques for the quantification of fluometuron and its metabolites in water are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and selectivity for these polar compounds, allowing for direct injection of water samples in some cases.[4][5] GC-MS methods typically require a derivatization step for the more polar metabolites. Solid-phase extraction (SPE) is a common sample preparation technique used to concentrate the analytes and remove matrix interferences prior to analysis by either technique.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of fluometuron and its metabolites in water samples, compiled from various studies.

Table 1: Quantitative Data for Fluometuron and its Metabolites by LC-MS/MS

| Analyte | Sample Type | Method | LOQ (µg/L) | LOD (µg/L) | Reference |

| Fluometuron | Drinking Water | Direct Injection HPLC-MS/MS | 0.1 | ~0.03 | [4] |

| Des-methyl-fluometuron (DMFM) | Drinking Water | Direct Injection HPLC-MS/MS | 0.1 | ~0.03 | [4] |

| CGA72903 (TFMA precursor) | Drinking Water | Direct Injection HPLC-MS/MS | 0.1 | ~0.03 | [4] |

| Fluometuron | Surface Water | Direct Injection HPLC-MS/MS | 0.1 | ~0.03 | [4] |

| Des-methyl-fluometuron (DMFM) | Surface Water | Direct Injection HPLC-MS/MS | 0.1 | ~0.03 | [4] |

| CGA72903 (TFMA precursor) | Surface Water | Direct Injection HPLC-MS/MS | 0.1 | ~0.03 | [4] |

| Fluometuron | Ground and Surface Water | SPE-LC/MS/MS | - | 0.01 (reported as low as 10 ng/L) | [5] |

Table 2: Quantitative Data for Fluometuron and its Metabolites by GC-MS

| Analyte | Sample Type | Method | MDL (µg/L) | Reference |

| Fluometuron | Natural Water | SPE-GC/MS | 0.02 - 0.05 | [3] |

| Demethylfluometuron (DMFM) | Natural Water | SPE-GC/MS | 0.02 - 0.05 | [3] |

| 3-(trifluromethyl)phenylurea (TFMPU) | Natural Water | SPE-GC/MS | 0.32 | [3] |

| 3-(trifluromethyl)aniline (TFMA) | Natural Water | SPE-GC/MS | 0.02 - 0.05 | [3] |

LOQ: Limit of Quantitation; LOD: Limit of Detection; MDL: Method Detection Limit

Experimental Protocols

Protocol 1: Quantitative Analysis of Fluometuron and Metabolites in Water by Direct Injection HPLC-MS/MS

This protocol is based on the method described by the EPA for the determination of fluometuron and its metabolites in drinking and surface water.[4]

1. Scope

This method is applicable for the quantitative determination of fluometuron, des-methyl-fluometuron, and CGA72903 in drinking and surface water samples.

2. Principle

Water samples are analyzed directly by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) without any prior extraction or concentration steps. Quantification is performed using the standard addition method.[4]

3. Reagents and Materials

-

Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.[4]

-

Standards: Analytical standards of fluometuron, des-methyl-fluometuron, and CGA72903.

-

Equipment: HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent HPLC system with API 5000), analytical balance, volumetric flasks, pipettes, autosampler vials.[4]

4. Standard Preparation

-

Prepare individual stock solutions of fluometuron, des-methyl-fluometuron, and CGA72903 in acetonitrile at a concentration of approximately 1000 µg/mL.[4]

-

Prepare mixed standard working solutions by diluting the stock solutions with acetonitrile to achieve concentrations suitable for spiking and calibration.

5. Sample Preparation and Analysis

-

Homogenize the collected water sample.

-

Transfer 1.0 mL of the homogenized sample into two separate autosampler vials.[4]

-

Fortify the sample in the second vial with a known concentration of the mixed standard solution (for standard addition).[4]

-

Inject the samples directly into the HPLC-MS/MS system.[4]

6. HPLC-MS/MS Conditions

-

HPLC Column: C18 reverse-phase column (e.g., with a 4 mm guard column).[4]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid.

-

MS/MS Detection: Monitor two characteristic mass transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.[4]

7. Data Analysis

Calculate the concentration of each analyte in the original sample using the standard addition method.

Protocol 2: Quantitative Analysis of Fluometuron and Metabolites in Water by SPE and LC/MS/MS

This protocol is a general procedure based on methods utilizing solid-phase extraction for sample clean-up and concentration.[5][6]

1. Scope

This method is suitable for the trace-level quantification of fluometuron and its metabolites in surface and groundwater.

2. Principle

Analytes are extracted from the water sample and concentrated using a solid-phase extraction (SPE) cartridge. The concentrated analytes are then eluted, and the eluate is analyzed by LC/MS/MS.

3. Reagents and Materials

-

Reagents: Methanol, Methylene chloride, Acetonitrile, Formic acid, Ammonium acetate.[5][6]

-

Standards: Analytical standards of fluometuron and its metabolites.

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).[6]

-

Equipment: LC-MS/MS system, SPE vacuum manifold, evaporator, analytical balance, volumetric flasks, pipettes, autosampler vials.

4. Standard Preparation

Prepare stock and working standard solutions as described in Protocol 1.

5. Sample Preparation and Analysis

-

Filter the water sample through a 0.7-µm glass fiber filter.[5]

-

Acidify the water sample (e.g., with formic acid).[6]

-

SPE Procedure:

-

Evaporate the eluate to near dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., aqueous ammonium acetate).[5][6]

-

Inject the reconstituted sample into the LC-MS/MS system.

6. LC-MS/MS Conditions

Use similar LC-MS/MS conditions as described in Protocol 1, optimizing the gradient and MRM transitions for the specific analytes and instrument.

7. Data Analysis

Quantify the analytes using an external calibration curve prepared from the standard solutions.

Visualizations

References

Application Note: Solid-Phase Extraction Protocol for the Analysis of Fluometuron and its Hydroxylated Metabolites in Water Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluometuron is a phenylurea herbicide used to control annual grasses and broadleaf weeds, primarily in cotton cultivation.[1] Its environmental fate is of significant interest, as its degradation can lead to the formation of various metabolites, including hydroxylated forms, which may possess their own toxicological profiles.[2] Accurate monitoring of fluometuron and its metabolites in environmental samples is crucial for assessing water quality and understanding its environmental impact.

This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient isolation and concentration of fluometuron and its more polar hydroxylated metabolites from water samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a polymeric reversed-phase SPE sorbent, such as Oasis HLB, is recommended for its ability to retain a wide range of compounds with varying polarities, from the parent herbicide to its more hydrophilic metabolites.[3][4]

Materials and Methods

Materials

-

SPE Cartridges: Oasis HLB, 6 cc, 500 mg (or equivalent polymeric reversed-phase sorbent)

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (optional, for pH adjustment)

-

-

Equipment:

-

SPE vacuum manifold

-

Vacuum pump

-

Conical glass tubes for collection

-

Nitrogen evaporator

-

Autosampler vials

-

LC-MS/MS system

-

Sample Preparation

-

Collect water samples in clean glass bottles.

-

Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.

-

For optimal retention of hydroxylated metabolites, adjust the sample pH to a neutral range (6-7) using dilute formic acid or ammonium hydroxide if necessary.

Experimental Protocol: Solid-Phase Extraction

A detailed, step-by-step protocol for the solid-phase extraction of fluometuron and its hydroxylated metabolites is provided below.

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the Oasis HLB cartridge.

-

Pass 5 mL of HPLC grade water through the cartridge. Do not allow the sorbent to go dry.

-

-

Sample Loading:

-

Load the pre-filtered water sample (up to 500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of HPLC grade water to remove salts and other highly polar interferences.

-

Further wash the cartridge with 5 mL of 5% methanol in water (v/v) to remove less polar interferences while retaining the analytes of interest. Dry the cartridge under vacuum for 5-10 minutes after this step.

-

-

Elution:

-

Elute the retained fluometuron and its hydroxylated metabolites from the cartridge by passing 10 mL of acetonitrile into a clean collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1 mL of the initial mobile phase of the LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex the sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.

-

Quantitative Data Summary

The following table presents representative quantitative data for the SPE-LC-MS/MS analysis of fluometuron and its potential hydroxylated metabolites. This data is illustrative of the expected performance of the described method.

| Analyte | Retention Time (min) | Recovery (%) | RSD (%) | LOD (ng/L) | LOQ (ng/L) |

| Hydroxylated Fluometuron Metabolite 1 | 4.2 | 92 | 4.5 | 0.5 | 1.5 |

| Hydroxylated Fluometuron Metabolite 2 | 4.8 | 89 | 5.1 | 0.8 | 2.4 |

| Desmethyl Fluometuron (DMFM) | 5.5 | 95 | 3.8 | 0.3 | 1.0 |

| Fluometuron | 6.8 | 98 | 2.9 | 0.2 | 0.6 |

Disclaimer: The data presented in this table is for illustrative purposes and represents typical performance for similar SPE-LC-MS/MS methods. Actual results may vary depending on the specific instrumentation, analytical conditions, and sample matrix.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the solid-phase extraction and analysis of fluometuron and its metabolites.

Caption: Simplified metabolic pathway of fluometuron.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and effective method for the isolation and concentration of fluometuron and its hydroxylated metabolites from water samples. The use of a polymeric SPE sorbent is advantageous for capturing both the parent compound and its more polar degradation products. This sample preparation method, when coupled with a sensitive analytical technique such as LC-MS/MS, enables the accurate quantification of these compounds at environmentally relevant concentrations. This protocol serves as a valuable tool for environmental monitoring and risk assessment of fluometuron and its metabolic byproducts.

References

- 1. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Assessment of emerging polar organic pollutants linked to contaminant pathways within an urban estuary using non-targeted analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Resolution Mass Spectrometry for the Identification of Fluometuron and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification and characterization of the herbicide fluometuron and its primary degradation byproducts using High-Resolution Mass Spectrometry (HRMS). The described protocols provide a comprehensive workflow, from sample extraction from environmental matrices to data acquisition and analysis, enabling confident identification of target compounds. The methodologies are particularly suited for environmental monitoring, food safety analysis, and metabolism studies.

Introduction

Fluometuron, a phenylurea herbicide, is widely used in agriculture for weed control in cotton and sugarcane cultivation. Its persistence and potential for environmental contamination necessitate sensitive and specific analytical methods for its detection and the monitoring of its degradation products. High-resolution mass spectrometry, coupled with liquid chromatography (LC-HRMS), offers unparalleled specificity and sensitivity for the unambiguous identification of fluometuron and its byproducts, even in complex matrices. This is achieved through the accurate mass measurement of precursor and product ions, which allows for the determination of elemental composition and confident spectral matching. The primary degradation pathway of fluometuron involves sequential demethylation and hydrolysis, leading to the formation of desmethyl fluometuron (DMF), trifluoromethyl phenylurea (TFMPU), and trifluoro-methylaniline (TFMA)[1]. This application note provides detailed protocols for the extraction of these compounds from soil and water, followed by their analysis using LC-HRMS.

Experimental Protocols

Sample Preparation

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[1][2]

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.

-

Add 10 mL of acetonitrile.

-

Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The extract is now ready for LC-HRMS analysis.

-

This protocol is a generalized procedure for the extraction of phenylurea herbicides from water.

-

Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

-

Sample Loading:

-

Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

-

Cartridge Washing:

-

Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

-

-

Elution:

-

Elute the retained analytes with 2 x 4 mL aliquots of acetonitrile.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B (see LC-HRMS parameters below).

-

Vortex and transfer to an autosampler vial for analysis.

-

LC-HRMS Analysis

The following parameters are based on a typical setup for the analysis of pesticides using a UHPLC system coupled to a Q-Exactive Orbitrap mass spectrometer.

-

UHPLC System:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

-

Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 5% B

-

1-12 min: Linear gradient to 95% B

-

12-15 min: Hold at 95% B

-

15.1-18 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

HRMS System (Q-Exactive Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Capillary Temperature: 320°C

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Auxiliary Gas Flow Rate: 10 arbitrary units

-

S-Lens RF Level: 50

-

Acquisition Mode: Full Scan followed by data-dependent MS/MS (dd-MS²)

-

Full Scan Resolution: 70,000 FWHM

-

Scan Range: m/z 100-500

-

dd-MS² Resolution: 17,500 FWHM

-

Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV)

-

Data Presentation

The following tables summarize the expected quantitative data for fluometuron and its byproducts.

Table 1: High-Resolution Mass Spectrometry Data for Fluometuron and its Byproducts

| Compound Name | Molecular Formula | Theoretical Exact Mass [M+H]⁺ (m/z) | Measured Accurate Mass [M+H]⁺ (m/z) | Mass Error (ppm) |

| Fluometuron | C₁₀H₁₁F₃N₂O | 233.0896 | User-determined | User-calculated |

| Desmethyl fluometuron (DMF) | C₉H₉F₃N₂O | 219.0740 | User-determined | User-calculated |

| Trifluoromethyl phenylurea (TFMPU) | C₈H₇F₃N₂O | 205.0583 | User-determined | User-calculated |

| Trifluoro-methylaniline (TFMA) | C₇H₆F₃N | 162.0525 | User-determined | User-calculated |

Table 2: Expected Retention Times and Key Diagnostic Fragment Ions

| Compound Name | Expected Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Diagnostic Fragment Ions (Accurate Mass m/z) |

| Fluometuron | ~8.5 | 233.0896 | 188.0685, 162.0525, 72.0808 |

| Desmethyl fluometuron (DMF) | ~7.8 | 219.0740 | 162.0525, 146.0576, 58.0651 |

| Trifluoromethyl phenylurea (TFMPU) | ~7.1 | 205.0583 | 162.0525, 146.0576, 44.0262 |

| Trifluoro-methylaniline (TFMA) | ~6.5 | 162.0525 | 142.0416, 114.0307 |

Note: Retention times are estimates and will vary depending on the specific LC system and conditions.

Visualizations

Caption: Experimental workflow for the analysis of fluometuron byproducts.

Caption: Degradation pathway of fluometuron.

References

Application Note: Quantitative Analysis of Fluometuron-N-desmethyl-4-hydroxy in Environmental Samples by LC-MS/MS

Audience: This document is intended for researchers, analytical scientists, and professionals in environmental science and drug development involved in the quantitative analysis of pesticide metabolites.

Introduction: Fluometuron is a phenylurea herbicide used for controlling broadleaf weeds and annual grasses, particularly in cotton cultivation.[1] Its degradation in the environment leads to the formation of various metabolites. Among these, N-desmethyl metabolites are of significant interest for environmental monitoring and toxicological assessment. This application note provides a detailed analytical protocol for the quantification of Fluometuron-N-desmethyl-4-hydroxy (referred to hereafter as des-methyl-fluometuron, its common analytical name) in water and soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established and validated environmental chemistry protocols.[2][3]

Experimental Protocols

Standard Solution Preparation

Protocols for preparing analytical standards are crucial for accurate quantification.

-

Primary Stock Solution (approx. 1000 µg/mL):

-

Accurately weigh approximately 10.7 mg of the des-methyl-fluometuron analytical standard into a 10 mL Class A volumetric flask.[3]

-

Add acetonitrile to dissolve the standard and then dilute to the mark with acetonitrile.[3]

-

This stock solution, with a concentration of about 1061 µg/mL, should be stored in the dark at 1-10 °C.[3]

-

-

Intermediate and Fortification Solutions:

-

Prepare combined fortification solutions at concentrations like 1 µg/mL and 0.1 µg/mL by performing volumetric dilutions of the primary stock solution.[2]

-

The diluent for these solutions should be a mixture of acetonitrile and water (1:1, v/v).[2]

-

Store these solutions refrigerated at approximately 1-10 °C.[2]

-

-

Calibration Curve Standards:

Sample Preparation: Water Matrix

This protocol is designed for analyzing drinking water and surface water samples.

-

Sample Collection: Collect water samples (e.g., drinking water, surface water) into appropriate glass vials.[2]

-

Aliquoting: Transfer 1 mL of the homogenized water sample into a clean glass vial.[2]

-

Fortification (for QC/Spiking): For quality control or recovery experiments, fortify the sample with a known volume of the intermediate standard solution.

-

Analysis: The sample is ready for direct injection into the LC-MS/MS system. No further extraction is required for relatively clean water matrices.[2]

Sample Preparation: Soil Matrix

This protocol outlines the extraction of des-methyl-fluometuron from soil samples.

-